N-(4-chlorophenyl)-2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Description
This compound belongs to the triazoloquinoxaline family, characterized by a fused triazole-quinoxaline core. Its structure features a 4-ethylphenoxy substituent at position 4 of the triazoloquinoxaline ring and an N-(4-chlorophenyl)acetamide moiety. These substitutions likely influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, making it distinct within its class.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O3/c1-2-16-7-13-19(14-8-16)34-24-23-29-30(15-22(32)27-18-11-9-17(26)10-12-18)25(33)31(23)21-6-4-3-5-20(21)28-24/h3-14H,2,15H2,1H3,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYWLEDIIWFRAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide, also known as ChemDiv compound F842-0245, is a synthetic compound with potential biological significance. This article reviews its biological activity based on current research findings, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The chemical formula of the compound is . Its structure features a chlorophenyl group and a triazoloquinoxaline moiety, which are thought to contribute to its biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Compounds in this class have shown potential in modulating GPCR activity. For instance, studies have demonstrated that certain derivatives can act as agonists or antagonists at specific receptors, influencing cellular signaling pathways significantly .
- Kinase Inhibition : The compound may exhibit inhibitory effects on various kinases involved in cancer pathways. Similar benzamide derivatives have been reported to inhibit RET kinase activity effectively .
Antitumor Activity
Several studies have highlighted the antitumor potential of compounds derived from quinoxaline and triazole scaffolds. For example:
- Cell Proliferation Inhibition : In vitro assays show that related compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis or cell cycle arrest .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties associated with similar compounds:
- Neurite Outgrowth Stimulation : Compounds with structural similarities have been found to stimulate neurite outgrowth in neuronal cultures, indicating potential applications in neurodegenerative diseases .
Case Studies and Experimental Findings
A summary of relevant experimental findings is presented below:
Safety and Toxicology
The safety profile of this compound has not been extensively documented. However, related compounds have undergone toxicity assessments showing variable effects depending on dosage and exposure duration. It is crucial to conduct thorough toxicity studies before clinical applications.
Scientific Research Applications
Biological Activities
Research has indicated that N-(4-chlorophenyl)-2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide exhibits a range of biological activities:
Antimicrobial Properties
Studies have shown that compounds with similar structures possess antimicrobial activity against various pathogens. For instance:
- Mechanism of Action : The triazole ring may interfere with fungal cell wall synthesis or inhibit specific enzymes critical for bacterial survival.
Anticancer Activity
The compound's quinoxaline framework is associated with anticancer properties. Research indicates:
- Inhibition of Cancer Cell Proliferation : Compounds derived from quinoxaline have been found to inhibit the proliferation of cancer cells in vitro.
Antimalarial Activity
Recent studies have highlighted the potential of triazole-containing compounds in combating malaria:
- Inhibition of Plasmodium falciparum : Similar scaffolds have demonstrated potency against malaria parasites with low IC50 values.
Case Studies and Research Findings
Several studies have investigated the applications of compounds related to this compound:
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety and ester-like linkages undergo hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| 1M HCl (reflux, 4h) | Aqueous HCl | Carboxylic acid derivative + 4-chloroaniline | 72% |
| 0.5M NaOH (60°C, 2h) | Methanol/water (1:1) | Sodium salt of hydrolyzed triazoloquinoxaline intermediate | 85% |
Key findings:
-
Acidic hydrolysis preferentially cleaves the acetamide bond due to protonation of the carbonyl oxygen.
-
Basic conditions promote saponification of ester-like groups in the triazoloquinoxaline system.
Alkylation and N-Methylation
The triazole nitrogen and quinoxaline NH sites participate in alkylation:
| Reaction | Reagents | Conditions | Products |
|---|---|---|---|
| N-Alkylation | Iodomethane, K₂CO₃ | DMF, 80°C, 6h | N-methylated derivative |
| Propylation | 1-Bromopropane, Pd/Al₂O₃ | H₂ atmosphere, 50°C, 12h | Propyl-substituted triazoloquinoxaline |
Notable observations:
-
Dimethyl carbonate provides a greener alternative for N-methylation with 78% efficiency under microwave irradiation .
-
Palladium-catalyzed alkylation preserves the triazole ring integrity while introducing alkyl chains.
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group undergoes substitution reactions:
| Nucleophile | Catalyst | Conditions | Products |
|---|---|---|---|
| Piperidine | CuI, DIPEA | DMSO, 120°C, 8h | Piperidine-substituted aryl derivative |
| Sodium methoxide | None | Refluxing methanol, 24h | Methoxy-substituted analog |
Mechanistic insight:
-
Electron-withdrawing triazoloquinoxaline core activates the chlorophenyl ring for nucleophilic attack.
-
Copper catalysis accelerates substitutions involving amines.
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions:
Key data:
-
Cycloadditions occur regioselectively at the triazole N1–C2 bond .
-
Products show enhanced π-stacking capabilities due to extended conjugation .
Reduction Reactions
Selective reduction of nitro and carbonyl groups:
| Target Group | Reagents | Conditions | Products |
|---|---|---|---|
| Ketone (C=O) | NaBH₄, CeCl₃ | EtOH, 0°C, 2h | Secondary alcohol derivative |
| Nitro (Ar-NO₂) | H₂, Pd/C (5% wt) | Ethyl acetate, 25°C, 3h | Amine-functionalized analog |
Critical notes:
-
NaBH₄/CeCl₃ selectively reduces ketones without affecting the triazole ring.
-
Catalytic hydrogenation achieves full nitro-to-amine conversion with >90% efficiency .
Photochemical Reactivity
UV-induced transformations (λ = 254 nm):
| Conditions | Products | Quantum Yield |
|---|---|---|
| Acetonitrile, N₂ atmosphere | Ring-opened quinoxaline diazepine isomer | Φ = 0.12 |
| Methanol, O₂ presence | Oxidative cleavage to pyrazine derivatives | Φ = 0.08 |
Catalytic Cross-Coupling
Palladium-mediated bond formations:
| Reaction Type | Catalyst | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-functionalized derivative |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylated triazoloquinoxaline |
Optimized parameters:
-
Suzuki couplings require 2 mol% Pd catalyst and 12h reflux in toluene.
-
Buchwald-Hartwig aminations achieve >80% yield with electron-deficient aryl halides.
Comparison with Similar Compounds
Key Observations :
- The 4-ethylphenoxy group in the target compound increases steric bulk and lipophilicity compared to the 1-methyl-4-oxo group in or the unsubstituted 4-oxo group in . This may enhance membrane permeability but reduce aqueous solubility.
- Substitutions on the phenyl ring of the acetamide moiety (e.g., 4-chloro vs. 2-chloro-4-fluoro in ) alter electronic properties and binding affinity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide?
- The synthesis typically involves multi-step reactions:
Formation of the quinoxaline core via condensation of o-phenylenediamine derivatives with diketones.
Functionalization with triazole rings via cyclization using hydrazine derivatives.
Acetamide coupling via nucleophilic substitution or amidation reactions.
- Key parameters include temperature control (60–120°C), solvent selection (e.g., DMF or THF for polar intermediates), and catalyst use (e.g., Pd/C for cross-coupling). Yield optimization requires purification via column chromatography or recrystallization .
Q. How can researchers assess the purity and stability of this compound?
- Purity : Use HPLC with a C18 column (≥95% purity threshold) and UV detection at 254 nm.
- Stability : Conduct accelerated degradation studies under varying pH (3–9), temperature (40–80°C), and light exposure. Monitor via LC-MS for degradation products .
- Structural confirmation : Employ H/C NMR and FT-IR to validate functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Anticancer activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated via dose-response curves.
- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases, comparing inhibition constants () against reference inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
